N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
“N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the CAS Number: 1651-43-0 . It has a molecular weight of 252.24 and its IUPAC name is C13H11F3N2 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, treating 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine and N,N-diisopropylethylamine in ethanol at approximately 0 °C for 4 hours affords a mixture that can be separated by chromatography . Repeating the reaction in dichloromethane led to the sole formation of a related compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 252.24 .
Scientific Research Applications
Synthesis of novel compounds: N1-Phenyl-4-(trifluoromethyl)benzene-1,2-diamine was used in the synthesis of new compounds with potential applications in various chemical processes. For instance, Zissimou and Koutentis (2017) demonstrated its use in creating N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, a compound with potential applications in material sciences and pharmacology (Zissimou & Koutentis, 2017).
Electrochemical synthesis: Sharafi-kolkeshvandi et al. (2016) utilized a derivative of this compound in the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, demonstrating a method that avoids the use of toxic reagents and offers high yields, showcasing its potential in green chemistry applications (Sharafi-kolkeshvandi et al., 2016).
Development of polyimides: Liu et al. (2005) and Liu et al. (2008) explored the use of derivatives in the synthesis of organosoluble aromatic polyimides with high thermal stability and solubility, indicating potential applications in advanced material engineering, such as high-performance plastics (Liu et al., 2005), (Liu et al., 2008).
Inhibition of NF-kappaB activation: A study by Shin et al. (2004) on a related aromatic diamine compound demonstrated its potential in inhibiting NF-kappaB activation, suggesting possible applications in medical and pharmaceutical research (Shin et al., 2004).
Applications in optoelectronic devices: Research by Khalid et al. (2017) and Kim et al. (2012) indicated that derivatives of this compound can be used in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) (Khalid et al., 2017), (Kim et al., 2012).
Fluorescence sensing: Wu et al. (2015) synthesized a derivative that exhibited aggregation-induced emission enhancement, suggesting its potential use in fluorescence sensing applications (Wu et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is synthetically useful due to its high reactivity towards nucleophilic aromatic substitution .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic aromatic substitution . This is a reaction in which a nucleophile selectively replaces a good leaving group, such as a halide, on an aromatic ring system.
Result of Action
It’s known that the compound has been used to prepare several biologically active fused heterocycles .
Properties
IUPAC Name |
1-N-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8,18H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMILPRKMFOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238826 | |
Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-43-0 | |
Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1651-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Phenyl-4-(trifluoromethyl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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